4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to yield amine derivatives.
Condensation Reactions: It can react with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide has a wide range of scientific research applications:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide can be compared with similar compounds such as:
4-chloro-N-(benzylidene)benzenesulfonamide: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.
4-chloro-N-[(4-methoxyphenyl)methylidene]benzenesulfonamide:
The uniqueness of 4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide lies in its specific structural features, which confer distinct reactivity and biological activities compared to its analogs .
Properties
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXDXEGIZZZWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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